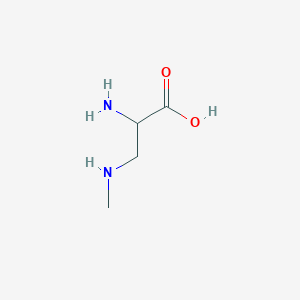

2-Amino-3-(methylamino)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292415 | |

| Record name | α-Amino-β-methylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma MSDS] | |

| Record name | 3-(Methylamino)-(DL)-alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16676-91-8 | |

| Record name | α-Amino-β-methylaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-beta-methylaminopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Amino-β-methylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYLAMINO)-(DL)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Natural Occurrence of 2 Amino 3 Methylamino Propanoic Acid

Biological Origins and Production in Diverse Organisms

BMAA is produced by a range of microorganisms and has been identified in various aquatic and terrestrial environments. nih.govepa.govdundee.ac.uk Its detection across different phyla suggests a widespread, albeit taxonomically sporadic, biosynthetic capability. epa.govdundee.ac.uk

Early research identified a broad occurrence of BMAA in both free-living and symbiotic cyanobacteria across the globe. nih.gov Studies have suggested that potentially all known groups of cyanobacteria may produce this neurotoxin, highlighting its ubiquity within this phylum. epa.govdundee.ac.uk This widespread production by cyanobacteria in terrestrial, freshwater, brackish, and marine environments points to a significant potential for extensive environmental presence. dundee.ac.uk While some studies have reported BMAA concentrations up to milligrams per gram of dry weight, others have found lower concentrations, and one study of 62 cyanobacterial samples did not detect BMAA, indicating variability in its production. nih.gov BMAA has also been found in various animals, which is thought to be a result of bioaccumulation through the food web. nih.gov

Table 1: Documented Presence of BMAA in Various Organisms

| Organism Type | Examples | Environment |

|---|---|---|

| Cyanobacteria | Various free-living and symbiotic species | Freshwater, Marine, Terrestrial |

| Zooplankton | Baltic Sea communities | Marine |

| Mollusks | Anodonta woodiana, Corbicula fluminea | Freshwater |

| Crustaceans | Various species | Marine, Freshwater |

| Fish | Carp, crappie, bass, shark cartilage | Freshwater, Marine |

This table is illustrative and not exhaustive of all species in which BMAA has been detected.

Beyond prokaryotic cyanobacteria, the production of BMAA has been confirmed in eukaryotic microorganisms, specifically diatoms and dinoflagellates. nih.govbiorxiv.org Initially identified in a few marine diatoms, subsequent research has shown that BMAA synthesis is not restricted to marine genera. nih.gov A study of five axenic freshwater diatom cultures established from Australian river and lake sites found detectable levels of BMAA in four of the cultures. nih.gov This finding indicates that the prevalence of BMAA in freshwater ecosystems cannot be attributed solely to cyanobacteria. nih.gov BMAA and its isomers have also been reported in dinoflagellates. biorxiv.orgresearchgate.net

Table 2: BMAA and Isomer Production in Axenic Freshwater Diatom Cultures

| Diatom Culture | BMAA Detected | 2,4-DAB Detected | AEG Detected |

|---|---|---|---|

| Culture 1 | Yes | Yes | Yes |

| Culture 2 | Yes | Yes | Yes |

| Culture 3 | Yes | Yes | Yes |

| Culture 4 | Yes | Yes | Yes |

| Culture 5 | No | Yes | No |

Data synthesized from a study on five freshwater diatom cultures. nih.gov 2,4-DAB (2,4-diaminobutyric acid) and AEG (N-(2-aminoethyl)glycine) are structural isomers of BMAA.

Factors Influencing Biological Production

The synthesis of BMAA by microorganisms is not constant and can be influenced by various environmental and biological factors.

Nutrient availability, particularly nitrogen, plays a crucial role in regulating BMAA production. Studies have shown that nitrogen starvation or limitation enhances the production of BMAA in cyanobacteria. researchgate.net In one study using the stable isotope ¹⁵N, nitrogen-starved cyanobacterial cells showed an increase in free cellular ¹⁵N-labeled BMAA. researchgate.net This suggests that BMAA may be synthesized as part of a catabolic process to provide nitrogen or may serve another functional role in the cell's response to nitrogen deprivation. researchgate.net When nitrogen, in the form of nitrate or ammonia, was added back to the culture medium following a period of starvation, the concentration of free cellular BMAA decreased. researchgate.net This response was more rapid with ammonia as the nitrogen source compared to nitrate. researchgate.net Exogenous BMAA has been observed to have a more pronounced effect on cyanobacteria under nitrogen-limited conditions. nih.gov

The production of BMAA may also be influenced by interactions between different species within an ecosystem. It has been hypothesized that phytoplankton organisms could use BMAA as an allelopathic agent. nih.gov This suggests BMAA may serve to control the population of competing cyanobacterial cells, particularly during periods of intense competition for nitrogen and other essential resources. nih.gov

Hypothesized Biosynthetic Pathways and Metabolic Precursors

The precise biosynthetic pathway of BMAA in producing organisms remains largely uncharacterized. biorxiv.orgstir.ac.uk However, several hypotheses based on known metabolic processes have been proposed.

Current evidence suggests that BMAA is likely derived from the 3-N-methylation of 2,3-diaminopropanoic acid (2,3-DAP). nih.govstir.ac.uk This precursor, 2,3-DAP, has multiple known biosynthetic pathways in other bacteria and plants, though its presence has not been directly reported in cyanobacteria. stir.ac.uk One hypothesis suggests BMAA is formed by the methylation of 2,3-DAP within a large multi-enzyme complex, after which it is released in its free form. nih.gov

Bioinformatic analyses of cyanobacterial genomes have largely failed to identify the enzymes involved in known 2,3-DAP synthesis pathways from other organisms. stir.ac.uk However, genes similar to sbnA and sbnB, which are responsible for producing the 2,3-DAP component of a siderophore in Staphylococcus aureus, were found in a small subset of cyanobacterial species. stir.ac.uk This finding raises the possibility that in some cyanobacteria, the formation of 2,3-DAP and subsequently BMAA could be linked to iron-scavenging mechanisms. stir.ac.uk

Another proposed pathway, first identified in cycads, involves a two-step process starting from a β-substituted alanine, acted upon by a cysteine synthase-like enzyme and a methyltransferase. biorxiv.org The carbon backbones for amino acids are typically derived from intermediates of central metabolic pathways like glycolysis and the TCA cycle. nih.govlibretexts.org

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-Amino-3-(methylamino)propanoic acid | BMAA |

| 2,3-diaminopropanoic acid | 2,3-DAP |

| 2,4-diaminobutyric acid | 2,4-DAB |

| N-(2-aminoethyl)glycine | AEG |

| Nitrate | NO₃⁻ |

Proposed Involvement of 2,4-Diaminobutanoic Acid (DAB)

While 2,4-Diaminobutanoic acid (DAB) is a structural isomer of BMAA and is often found to be produced concurrently by the same organisms, such as cyanobacteria and diatoms, its direct role as a precursor in the biosynthesis of BMAA is not well-established. nih.govbohrium.comtandfonline.com Research has highlighted the co-occurrence of these two non-proteinogenic amino acids in various species. nih.govproquest.com Studies on diatoms have shown a significant correlation between the production of BMAA and DAB, which may suggest common steps in their metabolic pathways. bohrium.com However, current literature primarily focuses on their simultaneous production and combined toxic effects rather than detailing a biosynthetic sequence where DAB is converted into BMAA. nih.govproquest.com

Theoretical Formation via Methylation of 2,3-Diaminopropanoic Acid (2,3-DAP)

A prominent hypothesis suggests that BMAA is synthesized through the 3-N methylation of 2,3-Diaminopropanoic acid (2,3-DAP). nih.govnih.gov This proposed pathway involves multi-enzyme complexes, potentially nonribosomal peptide synthetases (NRPS), where the methylation of a 2,3-DAP residue occurs within the complex before the final release of free BMAA. nih.gov

Bioinformatic analyses have been employed to explore this hypothesis in cyanobacterial genomes. These studies have searched for genes encoding the necessary enzymes to produce the precursor, 2,3-DAP. nih.govnih.gov While multiple pathways for 2,3-DAP biosynthesis are known in other bacteria, most of the enzymes involved in these pathways have not been detected in the analyzed cyanobacteria. nih.govnih.gov However, genes responsible for forming the 2,3-DAP constituent of a siderophore in Staphylococcus aureus (sbnA and sbnB) have been identified in a limited number of cyanobacterial species, suggesting a possible, though not universal, route for 2,3-DAP formation. nih.gov The subsequent methylation step to form BMAA is a critical, yet not fully elucidated, part of this theoretical pathway. nih.gov

Enantiomeric Forms and Natural Occurrence

Like other amino acids, BMAA can exist in two stereoisomeric forms, or enantiomers: L-BMAA and D-BMAA. The specific form produced by organisms and its potential transformation are significant for understanding its biological activity.

Detection and Significance of L- and D-Enantiomers

Analytical studies have shown that BMAA produced by cyanobacteria and found in cycads exists exclusively as the L-enantiomer. nih.gov However, research involving mammals has revealed a more complex picture. When vervets and mice were orally dosed with L-BMAA, a small portion of it was converted into the D-enantiomer in vivo. nih.gov Specifically, D-BMAA was detected in the liver of mice (12.5% of the total BMAA) and the blood plasma of vervets (3.6%). nih.gov

Crucially, chiral analysis of the central nervous system in these animals showed that the free BMAA present was the D-enantiomer. nih.gov This suggests a potential stereoisomeric enrichment or selective transport and retention of the D-form within the nervous system. The significance of this finding is underscored by in vitro studies indicating that D-BMAA also possesses neurotoxic properties. nih.gov The ability to separate and detect these enantiomers is critical for accurately assessing their distribution and biological impact in various samples. nih.gov

Ecological Distribution and Trophic Transfer Mechanisms

BMAA is produced by a wide range of primary producers and is distributed globally in diverse environments. pnas.orgmdpi.comdiva-portal.org Its presence has been confirmed in terrestrial, freshwater, brackish, and marine ecosystems. mdpi.comnih.gov The primary producers of BMAA include most genera of cyanobacteria, as well as other microalgae such as diatoms and dinoflagellates. mdpi.compnas.orgdiva-portal.orgnih.gov

Once introduced into an ecosystem, BMAA can be transferred through the food web. consensus.app This process, known as trophic transfer, can lead to the accumulation and biomagnification of the toxin at higher trophic levels. pnas.orgconsensus.appresearchgate.net The transfer begins when primary consumers, such as zooplankton, mussels, and oysters, feed on BMAA-producing cyanobacteria or other phytoplankton. pnas.orgnih.gov

These primary consumers are then ingested by organisms at higher trophic levels, including various species of fish. pnas.orgnih.gov Studies in aquatic ecosystems like the Baltic Sea have detected BMAA in zooplankton, invertebrates (mussels, oysters), and both pelagic and bottom-dwelling fish species. pnas.orgnih.gov Notably, some of the highest concentrations have been found in the muscle and brain tissue of bottom-dwelling fishes. pnas.orgnih.gov This suggests that BMAA can accumulate in organisms, with concentrations increasing at successive levels of the food chain. pnas.orgdiva-portal.org The transfer is not limited to aquatic systems; BMAA produced in water can be transferred to terrestrial ecosystems through irrigation, accumulating in plant tissues and seeds. nih.govmdpi.com The widespread presence of BMAA producers and the efficiency of its trophic transfer create potential pathways for its entry into food chains that may ultimately include humans. nih.govnih.gov

Table 1: Organisms and Environments with Detected this compound (BMAA)

| Category | Examples |

|---|---|

| Producers | Cyanobacteria (e.g., Nostoc, Trichodesmium, Nodularia), Diatoms, Dinoflagellates |

| Ecosystems | Freshwater (lakes, rivers), Marine/Brackish (Baltic Sea), Terrestrial (in symbiotic cyanobacteria) |

| Primary Consumers | Zooplankton, Mussels, Oysters, Shellfish |

| Secondary Consumers | Pelagic and Benthic Fish, Crustaceans |

| Higher Trophic Levels | Flying Foxes, Dolphins, Sharks |

| Human Food Sources | Fish, Shellfish, Dietary Supplements (Spirulina) |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | BMAA |

| 2,4-Diaminobutanoic acid | DAB |

| 2,3-Diaminopropanoic acid | 2,3-DAP |

| N-(2-aminoethyl)glycine | AEG |

Chemical Synthesis Strategies for 2 Amino 3 Methylamino Propanoic Acid and Its Derivatives

De Novo Chemical Synthesis Approaches for 2-Amino-3-(methylamino)propanoic acid

De novo synthesis refers to the construction of a molecule from basic starting materials. One documented approach for BMAA involves a Mannich-type reaction. This method utilizes diethyl acetamidomalonate, N-methylbenzylamine, and a formaldehyde (B43269) aqueous solution. google.com The initial reaction is stirred at room temperature, leading to an intermediate which is then hydrolyzed and decarboxylated using a base. google.com Subsequent steps involve debenzylation and the introduction and later removal of protecting groups to yield the final product. google.com Another synthesis route starts from α-acetamidoacrylic acid, which is reacted with aqueous methylamine (B109427). prepchem.commdpi.com

A patented de novo synthesis pathway is outlined below:

| Step | Reactants | Conditions | Outcome |

| 1 | Diethyl acetamidomalonate, N-methylbenzylamine, formaldehyde | Stirred at room temperature for 4-10 hours | Intermediate 1 |

| 2 | Intermediate 1, Base (e.g., NaOH) | Reaction for 10-20 hours, followed by acidification | Intermediate 2 |

| 3 | Intermediate 2, Boc anhydride, Palladium-carbon catalyst | Catalytic debenzylation and Boc protection | Intermediate 3 |

| 4 | Intermediate 3, L-acetyltransferase | Enzymatic resolution and Boc-protection | Intermediate 4 (L-isomer) |

| 5 | Intermediate 4, Hydrogen chloride | Removal of Boc-protection and salt formation | β-N-methylamino-L-alanine dihydrochloride |

| This table is based on the synthesis method described in patent CN109369442B. google.com |

Multi-Step Organic Synthesis Routes from Precursors

Multi-step synthesis pathways allow for the construction of complex molecules like BMAA from readily available precursors, offering precise control over the molecular architecture. trine.edu A notable route begins with L-asparagine, an enantiomerically pure starting material, ensuring the final product's desired stereochemistry. google.com

The Hofmann degradation, or Hofmann rearrangement, is a key reaction for converting a primary amide into a primary amine with one fewer carbon atom. ncert.nic.inwikipedia.orgkhanacademy.org This reaction is typically carried out using bromine or chlorine in an alkaline solution. researchgate.net In the synthesis of BMAA from L-carbobenzoxy asparagine, the Hofmann degradation is employed to transform the amide group of the asparagine side chain into an amino group, effectively converting it into a 2,3-diaminopropionic acid derivative. google.com The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine. wikipedia.orgbyjus.com This method is valuable in amino acid synthesis as it shortens the carbon chain while introducing a primary amine group. ncert.nic.inresearchgate.net

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the target amine. wikipedia.orgyoutube.com In a patented synthesis of L-BMAA, a 2,3-diaminopropionic acid derivative undergoes reductive amination first with benzaldehyde (B42025) to protect one of the amino groups, and then with a formaldehyde solution to introduce the methyl group onto the second amino group. google.com Common reducing agents for this process include sodium borohydride (B1222165) and sodium cyanoborohydride. google.commasterorganicchemistry.com

Catalytic hydrogenation is then used in a subsequent step. This process typically involves a metal catalyst, such as palladium on carbon (Pd/C), to remove protecting groups. google.comumaine.edu In the L-BMAA synthesis, catalytic hydrogenation serves the dual purpose of removing both the benzyl (B1604629) and the carbobenzoxyl protective groups simultaneously to yield the free amino acid. google.com

Protecting groups are essential in multi-step organic synthesis to temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. organic-chemistry.org In the synthesis of BMAA, the two amino groups and the carboxylic acid group require careful protection and deprotection strategies. google.com

Commonly used amine-protecting groups include the carbobenzoxy (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group. google.comorganic-chemistry.org The Cbz group, for instance, can be removed by catalytic hydrogenation. google.com The Boc group is typically removed under acidic conditions. organic-chemistry.org In one synthetic route, a benzyl group is used to protect one of the amino functions, which is also removed via catalytic hydrogenation. google.com The strategic selection of protecting groups with different removal conditions (orthogonal protection) allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

Summary of a Multi-Step Synthesis of L-BMAA Hydrochloride

| Step | Starting Material | Key Reaction | Reagents | Product |

|---|---|---|---|---|

| 1 | L-carbobenzoxy asparagine | Hofmann Degradation | Iodobenzene diacetate | 2,3-diaminopropionic acid derivative |

| 2 | Product from Step 1 | Reductive Amination | Benzaldehyde, Sodium borohydride | Benzyl-protected compound |

| 3 | Product from Step 2 | Reductive Amination | Formaldehyde, Sodium borohydride | Methyl-substituted derivative |

| 4 | Product from Step 3 | Catalytic Hydrogenation | Palladium on carbon (Pd/C), H₂ | Free L-BMAA |

| 5 | Product from Step 4 | Acidification | Hydrochloric acid (HCl) | L-BMAA hydrochloride |

This table is based on the synthesis method described in patent CN102234240B. google.com

Derivatization Strategies for Specific Research Applications

Modification of the parent compound, this compound, is often necessary to enhance its utility in specific research contexts. Derivatization can modulate solubility and reactivity, enable advanced imaging techniques, or facilitate multi-step synthetic pathways.

Esterification of the carboxylic acid moiety to a methyl ester is a common derivatization strategy. This modification increases the compound's solubility in organic solvents and protects the carboxyl group or activates it for further reactions, such as peptide coupling. A highly efficient and mild method for this transformation is the use of a trimethylchlorosilane (TMSCl)/methanol (B129727) system. nih.govresearchgate.netresearchgate.netgoogle.com

In this one-step procedure, the amino acid is suspended in methanol, and TMSCl is added. The reaction proceeds at room temperature, and upon completion, the solvent is evaporated to yield the amino acid methyl ester hydrochloride in good to excellent yields. nih.govgoogle.com This method is advantageous due to its simple operation, mild conditions, and compatibility with a wide range of amino acids, including aliphatic and aromatic variants. nih.govresearchgate.net The process avoids harsh acidic conditions, such as bubbling HCl gas through methanol or using high concentrations of sulfuric acid, which can lead to side reactions. nih.govgoogle.com

The development of fluorinated analogues of this compound is crucial for creating tracers for Positron Emission Tomography (PET) imaging. PET requires the incorporation of a positron-emitting isotope, with fluorine-18 (B77423) (¹⁸F) being one of the most widely used due to its favorable half-life (approx. 110 minutes) and low positron energy. nih.gov

The synthesis of ¹⁸F-labeled tracers typically involves a late-stage introduction of the radionuclide. A common strategy for labeling amino acids and peptides is nucleophilic fluorination, often via an N-alkylation reaction. For a molecule like this compound, a precursor would be synthesized with a suitable leaving group, such as a tosylate or mesylate, on a short alkyl chain (e.g., an ethyl or propyl group) attached to one of the nitrogen atoms. This precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the ¹⁸F-labeled tracer. nih.govnih.gov For example, a precursor could be N-Boc-protected 2-amino-3-(N-methyl-N-(2-tosyloxyethyl))propanoic acid methyl ester. Reaction with K[¹⁸F]/Kryptofix 2.2.2 complex, followed by deprotection, would yield the desired tracer. nih.gov

The radiosynthesis must be rapid and efficient due to the short half-life of ¹⁸F. Automated synthesis modules are often employed to handle the high radioactivity and ensure reproducibility, with the entire process from [¹⁸F]fluoride production to final purified product often completed in under 90 minutes. nih.govmdpi.com The final product must be purified, typically by HPLC, to ensure high radiochemical purity before use. nih.gov Such tracers would enable in vivo studies of the compound's distribution and pharmacokinetics. nih.govnih.gov

Due to the presence of two amine functional groups (a primary α-amino group and a secondary β-methylamino group) and a carboxylic acid, the use of protecting groups is essential for the targeted synthesis of derivatives. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid). mdpi.comorganic-chemistry.org

In the context of a diamino acid like this compound, selective protection is a key challenge. One strategy for achieving mono-protection of a diamine involves the in-situ generation of the mono-hydrochloride salt using a reagent like trimethylchlorosilane (TMSCl) in methanol. scielo.org.mxresearchgate.net The protonated amine is less nucleophilic, allowing the subsequent addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to selectively react with the free amine. scielo.org.mx For this compound, the relative nucleophilicity of the α- and β-amino groups would influence the site of protection. Often, both nitrogens are protected, for example during a hydrogenolysis step performed in the presence of Boc₂O, to yield a di-Boc protected intermediate. mdpi.com This fully protected compound can then undergo further transformations at the carboxylic acid terminus, with the Boc groups being removed in a final step.

Optimization of Reaction Conditions and Scalability for Laboratory Processes

Optimizing reaction conditions is critical for improving yield, purity, and efficiency, particularly when scaling up a synthesis from milligram to gram quantities. Key reactions in the synthesis of this compound, such as the Mannich reaction and palladium-catalyzed debenzylation, are targets for such optimization.

For the Mannich reaction, which establishes the core structure, several parameters can be adjusted. wikipedia.orgnumberanalytics.comontosight.ai The choice of catalyst (acidic, basic, or chiral organocatalyst) and solvent (polar vs. non-polar) significantly affects reaction rate and selectivity. numberanalytics.com Temperature and pressure are also crucial; increasing the temperature can enhance reaction rates but may lead to the formation of side products. numberanalytics.com For scale-up, maintaining uniform reaction conditions is vital. The use of continuous flow reactors can help achieve this, ensuring consistent temperature and efficient mixing, thereby improving yield and selectivity. numberanalytics.com

Palladium-catalyzed hydrogenolysis is a common step for removing N-benzyl protecting groups. nih.govacs.org A challenge with this reaction is the potential for catalyst poisoning by the amine substrate or product, which can slow or halt the reaction. nih.govacs.org Optimization can involve the use of co-catalysts. For example, the addition of a heterogeneous acid catalyst like niobic acid-on-carbon (Nb₂O₅/C) can significantly accelerate the Pd/C-catalyzed deprotection. nih.govacs.org This mixed-catalyst system enhances the reaction rate, allowing for lower palladium loading and shorter reaction times. Furthermore, as both catalysts are heterogeneous, they can be easily removed by filtration, simplifying the workup and purification process, which is a significant advantage for scalability. nih.gov

Advanced Analytical Methodologies for 2 Amino 3 Methylamino Propanoic Acid and Isomers in Research Matrices

Analytical Challenges in Complex Biological and Environmental Samples

The detection and quantification of 2-amino-3-(methylamino)propanoic acid in biological and environmental samples are fraught with difficulties. A primary challenge is the potential for interference from its structural isomers, which can lead to misidentification and inaccurate quantification. nih.gov The low molecular weight and high polarity of these compounds also present analytical hurdles. plos.org

Complex matrices, such as cyanobacterial extracts, shellfish tissues, and water samples, introduce significant "matrix effects." rsc.orgnih.gov These effects, including ion suppression or enhancement in the mass spectrometer source, can compromise the accuracy and precision of the analysis. rsc.orgnih.gov For instance, in cyanobacterial matrices, co-eluting compounds like lysine, histidine, and arginine have been shown to suppress the signal of the isomer 2,4-diaminobutyric acid (DAB). rsc.org Similarly, the analysis of BMAA in mussel tissues can be affected by signal inhibition, particularly after protein hydrolysis. nih.gov

Furthermore, the concentration of this compound in these samples is often significantly lower than that of other amino acids, requiring highly sensitive analytical methods to avoid false-negative results. mdpi.com To mitigate these matrix effects and remove interfering compounds, sample cleanup steps, such as solid-phase extraction (SPE), are often employed. rsc.orgmdpi.com

Chromatographic Separation and Identification of this compound and its Isomers

Effective chromatographic separation is the cornerstone of accurately identifying and quantifying this compound and distinguishing it from its isomers. The most significant challenge lies in resolving these structurally similar compounds, which often co-elute under various chromatographic conditions. nih.govresearchgate.net

Several isomers of this compound are of particular concern in analytical chemistry due to their potential to co-occur in samples and interfere with accurate detection. These include β-amino-N-methylalanine (BAMA), N-(2-aminoethyl)glycine (AEG), and 2,4-diaminobutyric acid (DAB). nih.govplos.orgnih.gov BAMA is especially problematic as it can produce the same diagnostic fragment ion as BMAA in tandem mass spectrometry, making chromatographic separation essential for unambiguous identification. nih.govmdpi.com

The development of chromatographic methods that can baseline separate these four isomers is crucial. plos.org Researchers have successfully developed methods that achieve this separation, often through careful optimization of the chromatographic gradient, mobile phase composition, and column temperature. plos.orgmdpi.com For example, one study achieved separation of the four isomers as 9-fluorenylmethyl chloroformate (FMOC) derivatives, with an elution order of AEG, BAMA, DAB, and BMAA. plos.org Another study optimized column temperature to achieve adequate separation of AQC-derivatized BMAA, AEG, and DAB. mdpi.com

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is paramount for the accurate and reliable analysis of BMAA, often involving extraction, hydrolysis to release protein-bound BMAA, and derivatization to improve analytical performance. nih.govresearchgate.net

Pre-Column Derivatization Reagents: AQC, FMOC-Cl, PCF, Dansyl Chloride

Pre-column derivatization is a common strategy to enhance the detectability and chromatographic behavior of BMAA and its isomers. plos.orgnih.gov Several reagents are widely used for this purpose:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. creative-proteomics.commdpi.com This reagent is extensively used in HPLC-FLD and LC-MS/MS methods for BMAA analysis. nih.govresearchgate.netnih.gov The derivatization reaction is rapid and the resulting products show minimal interference. creative-proteomics.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with amino groups to form fluorescent derivatives suitable for HPLC-FLD and LC-MS analysis. nih.govcreative-proteomics.comsigmaaldrich.com The derivatization is fast, and the products are stable. nih.gov However, the hydrolysis product of FMOC-Cl can sometimes interfere with the analysis. creative-proteomics.com

Propylchloroformate (PCF): PCF is utilized as a derivatization agent, particularly for GC-MS analysis, to increase the volatility of BMAA. plos.orgnih.gov

Dansyl Chloride: Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amino groups to yield fluorescent and UV-active derivatives. plos.orgnih.gov It has been successfully employed in HPLC-based methods for the analysis of BMAA. rsc.orggnest.orggnest.org The derivatization process is straightforward, although it can be slower compared to other reagents. creative-proteomics.com

Utilization of Stable Isotope-Labeled Internal Standards (e.g., ¹⁵N-BMAA, BMAA-d3)

The use of stable isotope-labeled internal standards is a critical component of robust quantitative methods for BMAA analysis. These standards, such as deuterium-labeled BMAA (BMAA-d3) and ¹⁵N-labeled BMAA (¹⁵N-BMAA), are chemically identical to the analyte but have a different mass. plos.orgnih.govrsc.org By adding a known amount of the labeled standard to the sample at the beginning of the analytical procedure, it is possible to correct for variations in sample preparation, extraction recovery, and matrix effects during instrumental analysis. nih.govresearchgate.netnih.gov

The co-elution of the analyte and the internal standard allows for accurate quantification by measuring the ratio of their respective signal intensities. nih.gov The use of ¹⁵N-BMAA has been shown to provide a more robust and stable MS quantification transition compared to the deuterated analogue. rsc.org This approach significantly improves the accuracy and precision of the analytical results, which is essential for reliable determination of BMAA concentrations in complex biological and environmental matrices. rsc.orgnih.gov

Method Validation Parameters and Performance Characteristics

Method validation is essential to ensure that an analytical method is fit for its intended purpose. Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. plos.org These parameters are determined for each specific analytical method and matrix.

The table below summarizes typical performance characteristics for various analytical methods used for BMAA analysis.

| Analytical Method | Derivatization Reagent | Matrix | Linearity (R²) | LOD | LOQ | Accuracy (%) | Precision (RSD%) | Reference |

| HPLC-FLD | AQC | Cyanobacteria | >0.999 | 0.35-0.75 pg injected | 1.10-2.55 pg injected | Not Reported | Not Reported | nih.gov |

| LC-MS/MS | FMOC-Cl | Surface Water | >0.99 | 2-5 ng/L | 5-10 ng/L | 85-115 | <15 | plos.org |

| LC-MS/MS | Dansyl Chloride | Lyophilized Material | >0.999 | 2.8 ng/g | 22.9 ng/g | High | Not Reported | rsc.org |

| CE-MS/MS | None | Solution | Not Reported | 0.8 ng/mL | Not Reported | Not Reported | Not Reported | nih.gov |

| HILIC-LC-MS/MS | None | Standards | Not Reported | 7.5 pg on column | 30 pg on column | Not Reported | 37-107 | nih.gov |

Table 1: Method Validation Parameters for BMAA Analysis

The limits of detection and quantification can vary significantly depending on the analytical technique, the derivatization strategy, and the complexity of the sample matrix. plos.orgnih.gov For instance, LC-MS/MS methods generally offer lower detection limits compared to HPLC-FLD. plos.orgnih.gov Accuracy, often assessed through recovery experiments with spiked samples, and precision, measured as the relative standard deviation (RSD) of replicate measurements, are crucial for demonstrating the reliability of the method. plos.org It is important to note that method performance can be matrix-dependent, and validation should be performed in a matrix that is representative of the samples to be analyzed. plos.org

Assessment of Linearity, Accuracy, and Precision

The validation of an analytical method is crucial to ensure the reliability and reproducibility of the data generated. Linearity, accuracy, and precision are fundamental parameters assessed during this process. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the analysis of BMAA, often involving a derivatization step to improve chromatographic retention and ionization efficiency.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²). For BMAA analysis, methods have demonstrated excellent linearity across various concentration ranges. For instance, a recently developed reverse-phase (RP) LC-MS/MS method for the simultaneous detection of BMAA and other cyanotoxins showed correlation coefficients (r) greater than 0.996 for all target analytes over a calibration range of 0.5 to 500 ng/mL. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often determined through spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. A study validating a method for the simultaneous analysis of BMAA and its isomers reported accuracy of over 90% recovery for spiked samples. nih.gov Another study focusing on BMAA in aquatic invertebrates demonstrated an average analyte recovery of 92%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). The aforementioned study on the simultaneous analysis of cyanotoxins reported a precision of 7% relative standard deviation. nih.gov Good repeatability has also been demonstrated for a hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) method, with relative standard deviations of less than 1% for retention time and less than 10% for ion ratios. nih.gov

| Analytical Method | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|---|---|

| RP LC-MS/MS | Culture Media | > 0.996 | > 90% | 7% |

| HILIC-MS/MS | Cyanobacteria and Mollusks | Not explicitly stated | Not explicitly stated | < 1% (Retention Time), < 10% (Ion Ratios) |

| LC-MS/MS | Aquatic Invertebrates | 0.997 | 92% | 2.4% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. These parameters are critical for assessing the suitability of a method for trace-level analysis of BMAA and its isomers.

Various analytical methods have achieved low LODs and LOQs for BMAA in different matrices. For example, an LC-MS/MS method for the analysis of BMAA and its isomers in surface water achieved LODs in the range of 2–5 ng/L. nih.gov A separate study utilizing a procedural calibration with SPE preconcentration reported even lower LODs ranging from 0.001 to 0.015 ng/mL and LOQs from 0.004 to 0.05 ng/mL for BMAA and other cyanotoxins. nih.gov In the analysis of aquatic invertebrates, an on-column LOD of 5 pg and an LOQ of 17 pg were determined.

For cyanobacterial samples, one UPLC-MS/MS technique reported an LOD of 0.017 pmol per injection (0.5 µg/L) and an LOQ of 0.042 pmol per injection (1.25 µg/L). mdpi.com Another study focusing on freshwater diatoms calculated an LOD of 0.02 pg/µL and an LOQ of 0.05 pg/µL for BMAA. researchgate.net

| Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|

| LC-MS/MS with FMOC derivatization | Surface Water | 2–5 ng/L | Not explicitly stated |

| LC-MS/MS with SPE | Reservoir Water | 0.001–0.015 ng/mL | 0.004–0.05 ng/mL |

| LC-MS/MS | Aquatic Invertebrates | 5 pg (on-column) | 17 pg (on-column) |

| UPLC-MS/MS | Cyanobacteria | 0.017 pmol/injection (0.5 µg/L) | 0.042 pmol/injection (1.25 µg/L) |

| LC-MS/MS | Freshwater Diatoms | 0.02 pg/µL | 0.05 pg/µL |

Evaluation of Matrix Effects in Diverse Sample Types

Matrix effects are a significant challenge in the analysis of BMAA in complex biological samples. These effects, caused by co-eluting endogenous components of the matrix, can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. The extent of the matrix effect can vary depending on the sample type, the sample preparation method, and the analytical technique employed.

In the analysis of cyanobacterial extracts, one study reported an ion enhancement of approximately 18% for BMAA. nih.gov Conversely, a significant signal inhibition of about 65% was observed for BMAA in the total soluble extract of mussel tissues after complete protein hydrolysis. To mitigate these effects, solid-phase extraction (SPE) is a commonly used sample clean-up technique. The use of Oasis-MCX SPE cartridges has been shown to be effective in purifying BMAA from cyanobacterial matrices, leading to recoveries close to 100%.

The extraction ratio, which is the ratio of the sample mass to the extraction solvent volume, can also influence the recovery of BMAA and thus the impact of matrix effects. For phytoplankton samples, recommended extraction ratios are 1:100 for the total soluble form and 1:500 for the precipitated bound form of BMAA. For mollusks, an extraction ratio of 1:50 is recommended for the total soluble form.

| Matrix | Observed Matrix Effect | Mitigation Strategy |

|---|---|---|

| Cyanobacteria | ~18% ion enhancement | Solid-Phase Extraction (SPE) with Oasis-MCX cartridges |

| Mollusks (Mussels) | ~65% signal inhibition (after hydrolysis) | Optimized extraction ratios (e.g., 1:50 for total soluble form) |

| Diatoms | Matrix effects can lead to lower quantification with AQC derivatization compared to direct HILIC analysis | Direct analysis using HILIC-MS/MS |

Molecular and Cellular Interactions of 2 Amino 3 Methylamino Propanoic Acid

Interactions with Amino Acid Transport Systems

The cellular uptake and distribution of 2-Amino-3-(methylamino)propanoic acid (BMAA) and its structural analogs are largely governed by their interaction with amino acid transport (AAT) systems. These membrane-associated proteins are crucial for maintaining amino acid homeostasis and are often upregulated in pathological conditions, such as in cancer cells, to meet increased metabolic demands. nih.gov The ability of BMAA and related molecules to exploit these transport systems is central to their biological activity and their application in biomedical research.

Research into radiolabeled, non-natural amino acids structurally related to BMAA has highlighted a significant specificity for the System A amino acid transporter. nih.govnih.gov System A is a sodium-dependent transporter responsible for the uptake of small, neutral amino acids like alanine and serine. frontiersin.org Its concentrative capacity makes it a target for imaging agents designed to accumulate in cells with high metabolic activity. nih.gov

In a key study, the compound (R)-3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid, a fluorinated analog of BMAA, demonstrated high selectivity for System A transport in various human cancer cell lines. nih.govnih.gov In contrast, other similar amino acid analogs without the N-methyl group showed mixed transport via both System A and System L. nih.govnih.gov This suggests that the N-methyl group, a defining feature of this compound, is a key determinant for high-affinity, selective interaction with the System A transporter. nih.govnih.gov This specificity is significant because System A substrates are relatively restricted to α-amino acids with short, neutral side chains. nih.gov

The cellular uptake of this compound and its analogs is an active process mediated by membrane-bound transporters. The primary mechanism for the N-methylated analog, (R)-3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid, is via the System A transporter. nih.govnih.gov This is a sodium-coupled transport system, meaning it moves amino acids into the cell against their concentration gradient by harnessing the electrochemical potential of sodium ions. frontiersin.org

In vitro uptake assays using human-derived cancer cells have confirmed this mechanism. AAT cell inhibition assays showed that the uptake of (R)- and (S)-3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid was highly selective for System A. nih.gov In contrast, analogs lacking the N-methyl group entered cells via a mix of transporters, likely including both System A and System L. nih.govnih.gov The uptake of these compounds into tumor cells was shown to be moderate to high and persisted over a two-hour period, which is consistent with the concentrative nature of System A transport. nih.govnih.gov

The selective uptake of this compound analogs by metabolically active cells, particularly tumor cells, has led to their development as imaging agents for Positron Emission Tomography (PET). nih.govresearchgate.net PET imaging relies on the detection of radiotracers that accumulate in target tissues. Since many human tumors exhibit increased expression of amino acid transporters like System A, radiolabeled amino acids serve as effective probes. nih.govresearchgate.net

Preclinical studies using (R)- and (S)-3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid have demonstrated their potential for imaging a wide range of tumors, including lung, prostate, ovary, breast, and brain cancers. nih.govnih.gov The accumulation of these tracers was found to be higher in tumors compared to most normal tissues, such as blood, brain, and muscle. nih.govnih.gov The tracers that showed the highest selectivity for System A transport in vitro generally provided the best tumor imaging properties in vivo, underscoring the importance of this transport system as a target. nih.govnih.gov

| Cancer Cell Line | Organ of Origin | Uptake (%ID/5x105 cells) |

|---|---|---|

| A549 | Lung | Moderate to High |

| DU145 | Prostate | Moderate to High |

| SKOV3 | Ovary | Moderate to High |

| MDA MB468 | Breast | Moderate to High |

| U87 | Brain | Moderate to High |

Data derived from studies on radiolabeled analogs showing a general uptake range of 1-9%ID/5x105 cells across various tracers and cell lines. nih.govnih.gov

Perturbation of Canonical Amino Acid Metabolic Pathways

Exposure to this compound can disrupt the delicate balance of intracellular amino acid pools. mdpi.com This interference can have cascading effects on various metabolic pathways that are critical for cell function and survival. The compound's structural similarity to proteinogenic amino acids allows it to interact with and inhibit key enzymatic players in amino acid metabolism.

Studies have shown that BMAA has a significant impact on intracellular free amino acid concentrations in human neuroblastoma cells. mdpi.com While homeostasis was re-established for many amino acids over a 48-hour period, a key finding was the sustained depletion of serine in BMAA-treated cells from 9 hours onwards. mdpi.com Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate. Its depletion suggests that BMAA may interfere with its synthesis or increase its consumption, potentially impacting protein synthesis, nucleotide biosynthesis, and energy metabolism by diverting glycolytic intermediates away from the TCA cycle. mdpi.com

Furthermore, BMAA has been shown to act as a competitive inhibitor of human alanyl-tRNA synthetase (AlaRS), an essential enzyme that attaches alanine to its corresponding tRNA. chapman.edu By competing with the natural substrate (alanine) for the enzyme's active site, BMAA can reduce the efficiency of protein synthesis. chapman.edu It also perturbs the proofreading (editing) function of AlaRS, which is a critical quality control step to prevent misacylation. chapman.edu Other research has suggested that BMAA tends to inhibit enzymes that have exposed amino acids with terminal hydroxyl groups, such as serine and threonine, which are critical residues in the editing domain of AlaRS. chapman.edu

| Time Point | General Effect on Amino Acid Pools | Specific Effect on Serine |

|---|---|---|

| 3 hours | Significant alteration (mostly increased) | Not specified |

| 6 hours | Return to control concentrations (homeostasis) | Not specified |

| 9 hours onwards | Homeostasis for most amino acids | Sustained depletion |

Data summarized from in vitro studies on human neuroblastoma cells. mdpi.com

Fidelity of Protein Synthesis and Amino Acid Misincorporation

The accuracy of protein synthesis, or translational fidelity, is paramount for cellular function. Errors in this process, such as the misincorporation of non-proteinogenic amino acids like this compound, can lead to the production of misfolded, non-functional, or potentially toxic proteins. mdpi.comnih.gov The average error rate in protein synthesis is estimated to be between 1 in 1,000 to 1 in 10,000 amino acids incorporated, but this rate can increase under cellular stress or upon exposure to amino acid analogs.

BMAA has been identified as a compound that can be mistakenly incorporated into proteins during translation. mdpi.comchapman.edu This misincorporation is not a random event but occurs through specific interactions with the cellular machinery responsible for protein synthesis. Research indicates that BMAA can be misincorporated in place of alanine and serine. mdpi.comchapman.edu

The primary mechanism for this error involves the enzyme alanyl-tRNA synthetase (AlaRS). chapman.edu This enzyme is responsible for "charging" transfer RNA (tRNA) molecules with alanine. Studies have demonstrated that BMAA is a substrate for human AlaRS, meaning the enzyme can mistakenly attach BMAA to tRNAAla. chapman.edu Crucially, this BMAA-tRNAAla complex can escape the enzyme's intrinsic proofreading and editing mechanisms, which normally clear incorrectly charged tRNAs. chapman.edu Once formed, the BMAA-tRNAAla can be delivered to the ribosome and incorporated into a growing polypeptide chain in place of alanine. chapman.edu In addition to being misincorporated, BMAA also disrupts the normal function of AlaRS by acting as a competitive inhibitor for alanine activation and by perturbing the enzyme's editing function, further compromising the integrity of protein synthesis. chapman.edu

| Mechanism | Description |

|---|---|

| Substrate for Misacylation | BMAA is recognized by AlaRS and incorrectly attached to tRNAAla. |

| Evasion of Proofreading | The resulting BMAA-tRNAAla complex is not efficiently hydrolyzed by the AlaRS editing domain. |

| Competitive Inhibition | BMAA competes with the cognate amino acid, alanine, for binding to the enzyme's activation site. |

| Perturbation of Editing | BMAA interferes with the enzyme's ability to clear other misacylated tRNAs. |

Information based on mechanistic studies of BMAA and human AlaRS. chapman.edu

Substitution for Other Amino Acids during Protein Synthesis

A significant body of evidence indicates that BMAA can be mistakenly incorporated into the polypeptide chains of proteins during translation. plos.orgdoaj.org This misincorporation occurs as BMAA structurally mimics canonical amino acids, thereby deceiving the cellular protein synthesis machinery. plos.org Research has demonstrated that BMAA can substitute for L-serine in human proteins. nih.govsemanticscholar.orgepa.gov This substitution has been confirmed in various cell lines and the incorporation can be competitively inhibited by the presence of L-serine in a concentration-dependent manner. plos.orgnih.gov Studies using a cell-free in vitro protein synthesis system have also shown that BMAA can effectively substitute for both alanine and serine. nih.govresearchgate.net The extent of BMAA incorporation may also be influenced by the DNA template used for protein synthesis, with genomic DNA from post-mortem brain tissue leading to significantly higher incorporation rates. nih.gov

This process of amino acid replacement is a critical mechanism by which environmental factors may trigger protein abnormalities, a concept that remains relatively underexplored compared to genetic mutations. doaj.orgsemanticscholar.orgepa.gov The insertion of non-protein amino acids like BMAA into the primary structure of proteins is a rare error in the otherwise highly accurate process of translation. plos.orgnih.gov

Role of Aminoacyl-tRNA Synthetases in Incorporation

The incorporation of any amino acid into a growing polypeptide chain is contingent upon its recognition and activation by a specific aminoacyl-tRNA synthetase (aaRS). nih.gov These enzymes are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA), a critical step for ensuring the fidelity of protein synthesis. nih.govresearchgate.net

Initial hypotheses suggested that BMAA might be a substrate for seryl-tRNA synthetase (SerRS) due to its observed replacement of serine in proteins. nih.gov However, biochemical assays have revealed that BMAA is not a substrate for human SerRS. nih.govnih.gov Instead, research has identified human alanyl-tRNA synthetase (AlaRS) as the enzyme responsible for recognizing and activating BMAA. nih.govnih.govresearchgate.net BMAA acts as a substrate for AlaRS and can be loaded onto tRNAAla, thereby entering the translational machinery. nih.govnih.gov

Crucially, BMAA appears to evade the proofreading or editing functions of AlaRS. nih.govnih.govresearchgate.net Aminoacyl-tRNA synthetases possess editing mechanisms to remove incorrectly charged non-cognate amino acids, thus maintaining high fidelity in protein synthesis. nih.gov The ability of BMAA to escape this quality control step allows for the formation of BMAA-tRNAAla and its subsequent misincorporation into proteins at alanine codons. nih.govnih.gov Furthermore, BMAA has been shown to act as a competitive inhibitor of AlaRS, affecting both the activation of its cognate amino acid, alanine, and the enzyme's editing functions. nih.govchapman.edu This suggests that BMAA can disrupt protein synthesis integrity through multiple mechanisms beyond simple misincorporation. nih.govnih.gov

Table 1: Interaction of BMAA with Aminoacyl-tRNA Synthetases

| Aminoacyl-tRNA Synthetase | BMAA Substrate Activity | Effect of BMAA | Reference |

|---|---|---|---|

| Human Seryl-tRNA Synthetase (SerRS) | No | Not a substrate. | nih.govnih.gov |

| Human Alanyl-tRNA Synthetase (AlaRS) | Yes | Acts as a substrate, competitive inhibitor of alanine activation, and perturbs editing function. | nih.govnih.govresearchgate.netchapman.edu |

Consequences for Protein Folding, Assembly, and Aggregation Processes

The substitution of a canonical amino acid with a non-proteinogenic one like BMAA can have profound consequences for the structure and function of the resulting protein. nih.gov The introduction of BMAA into the primary sequence can lead to protein misfolding, a state where the protein fails to achieve its correct three-dimensional conformation. nih.govnih.gov Misfolded proteins are often unstable and lose their biological function. nih.gov

A direct consequence of BMAA-induced protein misfolding is an increased propensity for protein aggregation. doaj.orgnih.govsemanticscholar.org Misfolded proteins can expose hydrophobic regions that are normally buried within the protein's interior, leading to the formation of insoluble aggregates. nih.gov In vitro studies have shown that incubation of cells with BMAA leads to the development of autofluorescence, which is indicative of protein aggregation. plos.orgnih.gov This BMAA-induced aggregation can be prevented by co-incubation with L-serine, further supporting the link between BMAA misincorporation and this pathological process. plos.orgnih.gov The accumulation of these protein aggregates can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and may trigger apoptotic pathways, leading to cell death. nih.gov It has been suggested that these BMAA-containing protein aggregates could potentially "seed" further aggregation in a prion-like manner, propagating the pathology to adjacent cells. nih.gov

Covalent and Non-Covalent Associations with Macromolecules

The interaction of BMAA with macromolecules, primarily proteins, occurs through both covalent and non-covalent associations. nih.gov

Covalent Associations: The most significant covalent interaction is the misincorporation of BMAA directly into the polypeptide backbone of proteins via peptide bonds during synthesis. nih.govplos.org Evidence for this covalent linkage comes from the fact that strong acid hydrolysis or proteolytic cleavage is required to release BMAA from proteins. nih.govnih.gov This demonstrates that BMAA becomes an integral part of the protein's primary structure. plos.org

Non-Covalent Associations: In addition to covalent incorporation, BMAA has been shown to associate with proteins through non-covalent bonds. nih.gov Studies have demonstrated that a significant portion of BMAA associated with newly synthesized proteins could be released by denaturation with agents like sodium dodecyl sulfate and dithiothreitol, which disrupt non-covalent interactions. nih.govresearchgate.net The nature of these non-covalent interactions has not been fully characterized but may include electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.govtaylorandfrancis.com These associations can occur in the absence of de novo protein synthesis and may themselves interfere with protein folding and function. nih.gov BMAA can also form carbamate (B1207046) adducts by reacting with bicarbonate, and these adducts are hypothesized to bind to the glutamate (B1630785) binding site of receptors. acs.orgbiorxiv.org

Impact on the Structural and Dynamical Properties of Protein Assemblies

The misincorporation of BMAA is hypothesized to alter the structural and dynamical properties of individual proteins and larger protein assemblies. nih.govsemanticscholar.orgepa.gov By replacing a canonical amino acid like serine, BMAA can disrupt the local and global conformation of a protein. nih.gov Serine residues are often sites for post-translational modifications such as phosphorylation, which are critical for regulating protein function, localization, and interaction with other proteins. nih.gov The substitution of serine with BMAA at such critical sites could be particularly detrimental, preventing proper phosphorylation and disrupting cellular signaling pathways. nih.gov

The presence of BMAA within proteins can alter the delicate balance of non-covalent interactions that govern protein folding and stability. nih.gov This can lead to a loss of aqueous solubility and promote the formation of the aforementioned protein aggregates. nih.gov The accumulation of these aberrant protein assemblies can disrupt cellular protein homeostasis (proteostasis), leading to conditions like ER stress and the unfolded protein response (UPR). nih.govnih.gov The gradual accumulation of these structurally abnormal and aggregation-prone proteins could contribute to the long latency period and chronic nature of associated pathologies. nih.gov

Modulation of Biochemical Processes via Molecular Target Interactions

Beyond its impact on protein synthesis and integrity, BMAA can modulate various biochemical processes through direct interactions with specific molecular targets. nih.govnih.gov

One of the most studied mechanisms is its excitotoxic effect, mediated through the activation of glutamate receptors. nih.govnih.gov BMAA can act as an agonist at both ionotropic (like NMDA and AMPA receptors) and metabotropic glutamate receptors. nih.govresearchgate.net This activation leads to excessive stimulation of neurons, causing an influx of calcium ions, which in turn can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. nih.govnih.gov

BMAA exposure has been shown to significantly perturb pathways related to ER stress, protein ubiquitination, and the unfolded protein response. nih.govnih.gov It can also impact cellular metabolism, affecting pathways like the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.gov In cyanobacteria, BMAA has been observed to influence fundamental processes such as nitrogen fixation, photosynthesis, and carbon fixation, often by altering the regulation of key proteins like the PII signal transduction protein. researchgate.net Furthermore, BMAA has been shown to deplete intracellular levels of certain amino acids, most notably serine, which can have widespread effects on cellular homeostasis and protein synthesis. mdpi.com

Table 2: Summary of BMAA's Molecular and Cellular Interactions

| Interaction Type | Specific Mechanism/Target | Consequence | Reference |

|---|---|---|---|

| Protein Synthesis | Substitution for L-serine and L-alanine. | Altered primary protein structure. | nih.govnih.gov |

| Enzyme Interaction | Activation by Alanyl-tRNA Synthetase (AlaRS). | Formation of BMAA-tRNAAla, incorporation into proteins. | nih.govnih.gov |

| Protein Structure | Disruption of folding and assembly. | Protein misfolding, loss of function. | nih.govnih.gov |

| Macromolecule Association | Covalent (peptide bonds) and non-covalent binding. | Stable integration into proteins and reversible associations. | nih.govplos.org |

| Biochemical Modulation | Agonism at glutamate receptors. | Excitotoxicity, increased intracellular calcium. | nih.govresearchgate.net |

| Cellular Stress | Induction of ER stress and unfolded protein response. | Disruption of protein homeostasis, apoptosis. | nih.govnih.gov |

| Metabolism | Depletion of intracellular serine. | Perturbation of amino acid homeostasis. | mdpi.com |

Research on Structural Analogues and Derivatives of 2 Amino 3 Methylamino Propanoic Acid for Academic Applications

Design and Synthesis of Novel Derivatives for Targeted Research

The synthesis of novel derivatives of 2-amino-3-(methylamino)propanoic acid is a cornerstone of research aimed at elucidating its biological functions and developing tools for further investigation. The design of these derivatives often focuses on introducing specific functionalities, such as reporter groups or reactive moieties, while retaining the core structure that may be responsible for its biological activity.

One approach to synthesizing BMAA derivatives involves the modification of the amino or carboxyl groups. For instance, a method for the synthesis of L-BMAA hydrochloride has been detailed, which involves a multi-step process starting from L-carbobenzoxy asparagine. This process includes a Hofmann degradation, reductive ammonization with benzaldehyde (B42025), followed by reductive ammonization with a formaldehyde (B43269) solution to introduce the methyl group. The final steps involve catalytic hydrogenation to remove protecting groups and subsequent acidification with hydrochloric acid to yield the hydrochloride salt of L-BMAA.

Another example is the synthesis of 2-acetylamino-3-(methylamino)propanoic acid. This derivative is prepared by reacting 2-acetamidoacrylic acid with a 40% aqueous solution of methylamine (B109427). The reaction mixture is stirred at a controlled temperature for an extended period, after which the excess methylamine and water are removed under reduced pressure. The resulting residue is then purified by recrystallization to yield the final product. These synthetic strategies provide a foundation for creating a variety of BMAA derivatives with tailored properties for specific research applications.

Structure-Activity Relationship Studies of BMAA and its Analogues

Understanding the relationship between the chemical structure of BMAA and its biological activity is crucial for deciphering its mechanism of action. Structure-activity relationship (SAR) studies investigate how modifications to the BMAA molecule affect its interactions with biological targets.

A key aspect of BMAA's activity is its ability to interact with glutamate (B1630785) receptors. Computational studies have explored the binding of BMAA and its carbamate (B1207046) adducts to the ionotropic glutamate receptor 2 (GluR2). These studies suggest that the carbamate adducts, formed by the reaction of BMAA with bicarbonate, may be the primary modulators of GluR2, rather than BMAA itself. This highlights the importance of the chemical environment in determining the active form of the molecule. The interaction with bicarbonate is crucial for BMAA to act as an agonist at glutamate receptors, a key component of its proposed excitotoxicity.

The structural similarity of BMAA to the amino acid L-serine has also been a focus of SAR studies. It has been hypothesized that BMAA may be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation. However, research in this area has yielded conflicting results, with some studies suggesting that BMAA is not incorporated into human proteins. These investigations underscore the subtle structural differences that can lead to significant variations in biological activity and are critical for understanding the toxicological profile of BMAA and its analogues.

Development of Amino Acid Derivatives as Probes in Biological Research

The development of amino acid derivatives as molecular probes is a powerful strategy for investigating complex biological processes. By incorporating reporter groups such as fluorophores or reactive moieties for cross-linking, these probes can be used to visualize, track, and identify interactions within a cellular context. While the development of BMAA-specific probes is an emerging area, the principles are well-established in the broader field of chemical biology.

Application as Biological Markers for Cell Signaling and Protein-Protein Interactions

Amino acid-based probes can be invaluable tools for studying cell signaling and protein-protein interactions. For instance, BMAA has been shown to modulate the canonical Wnt signaling pathway in human neuroblastoma cells, suggesting a potential mechanism for its neurological effects. The development of BMAA derivatives with photo-crosslinking capabilities could allow for the identification of its direct binding partners within this and other signaling cascades. Photo-crosslinking probes, when activated by light, form covalent bonds with nearby molecules, enabling the capture and subsequent identification of interacting proteins.

Furthermore, bioorthogonal activity-based protein profiling (ABPP) is a technique that utilizes chemical probes to study enzyme function in complex biological systems. A BMAA analogue equipped with a bioorthogonal handle (e.g., an alkyne or azide) could be used to "click" on a reporter tag after it has bound to its target proteins. This two-step approach allows for the visualization and identification of BMAA-interacting proteins without the steric hindrance of a bulky reporter group during the initial binding event. While specific examples for BMAA are still in development, these approaches hold great promise for dissecting its role in cellular processes.

Tools for Investigating Specific Metabolic Pathways

BMAA and its derivatives can also serve as tools to investigate specific metabolic pathways. Studies have shown that BMAA can influence various metabolic processes, including nitrogen metabolism, photosynthesis, and carbon fixation in cyanobacteria. In human cell culture models, BMAA metabolism itself appears to be negligible via common proteinogenic amino acid pathways. This metabolic stability is a key factor in its bioavailability and potential toxicity.

By designing and synthesizing isotopically labeled BMAA derivatives (e.g., with ¹³C or ¹⁵N), researchers can trace the metabolic fate of BMAA within a biological system. These stable isotope-labeled compounds can be tracked using techniques like mass spectrometry to understand their uptake, distribution, and potential incorporation into metabolic pathways. This information is critical for assessing the exposure risk and understanding the long-term consequences of BMAA in various organisms.

Specific Examples of Synthetic Analogues and their Research Applications

The synthesis of specific analogues of this compound has been driven by the need for tools to investigate its biological effects and for potential applications in medical imaging.

Fluorinated Amino Acid Analogues for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both research and clinical settings. The development of radiolabeled amino acid analogues has been a significant focus in oncology and neuroscience research. Fluorine-18 (B77423) (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable half-life.

Researchers have synthesized and evaluated fluorinated analogues of BMAA and related amino acids for their potential as PET imaging agents. One such example is 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP). This compound was synthesized via no-carrier-added nucleophilic substitution, with the key step involving the preparation of a cyclic sulfamidate precursor. In preclinical studies using a rat tumor model, [¹⁸F]N-MeFAMP demonstrated high uptake in tumor tissue and a very high tumor-to-normal brain ratio, making it a promising candidate for detecting intracranial neoplasms.

The table below summarizes the key characteristics of this and a related fluorinated amino acid analogue.

| Compound | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Target Amino Acid Transport System | Tumor vs. Normal Brain Ratio (60 min post-injection) |

| [¹⁸F]FAMP (2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid) | >78% | >99% | System A | 36:1 |

| [¹⁸F]N-MeFAMP (3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid) | >78% | >99% | System A | 104:1 |

These findings highlight the potential of fluorinated BMAA analogues as valuable tools in PET imaging research, particularly for visualizing tumors that exhibit upregulated amino acid transport.

Derivatives as Building Blocks in Complex Organic Synthesis

Derivatives of this compound, and more frequently its close structural analogue L-2,3-diaminopropanoic acid (L-Dap), are valuable chiral building blocks in the synthesis of complex natural products and bioactive molecules. rsc.orgnih.gov The presence of two distinct amino groups and a carboxylic acid function allows for orthogonal protection strategies, enabling their selective incorporation into larger, multifunctional structures such as antibiotics and siderophores. nih.gov

Synthesis of Siderophores: L-Dap is a crucial precursor in the biosynthesis of staphyloferrin B, a siderophore produced by the human pathogen Staphylococcus aureus to scavenge iron. nih.govsigmaaldrich.com In the biosynthetic pathway, L-Dap is condensed with citric acid and α-ketoglutarate to form the final molecule. semanticscholar.org The total chemical synthesis of staphyloferrin B also utilizes L-Dap derivatives as key intermediates to construct the core scaffold of the molecule, demonstrating its utility as a foundational building block. mit.edu The synthetic route involves coupling reactions where the amino and carboxylate groups of the L-Dap unit are sequentially engaged to build the complex structure of the siderophore. semanticscholar.org

Synthesis of Antibiotics: Protected L-Dap derivatives are fundamental components in the total synthesis of several clinically important antibiotics. nih.gov

Monobactams: C3-substituted 2,3-diaminopropionates serve as the structural backbone for the azetidinone ring, the characteristic "warhead" of monobactam antibiotics like sulfazecin. rsc.org Synthetic strategies have been developed to create a variety of these L-Dap analogues, which can then be incorporated into the monobactam structure to generate novel, potentially more potent antibiotic candidates. rsc.org

Bleomycins (BLMs): These glycopeptide-derived antitumor antibiotics feature an L-Dap amide as a common structural scaffold at the N-terminus of the peptide chain. nih.gov The total synthesis of bleomycin (B88199) A2, a major congener of the bleomycin family, relies on the use of appropriately protected L-Dap units that are integrated into the complex peptide framework. slideshare.netresearchgate.net

Viomycin (B1663724) and Capreomycin: These antituberculosis drugs are cyclic peptides that also incorporate L-Dap as a key structural element. researchgate.net The biosynthesis of viomycin involves the incorporation of L-2,3-diaminopropionic acid into the pentapeptide core. nih.gov

The following table summarizes the role of L-2,3-diaminopropanoic acid (L-Dap) derivatives as building blocks in the synthesis of select complex molecules.

| Target Molecule | Class | Role of L-Dap Derivative |

| Staphyloferrin B | Siderophore | Serves as a primary precursor, condensed with citric acid and α-ketoglutarate to form the core structure. nih.govsemanticscholar.org |

| Sulfazecin | Monobactam Antibiotic | Forms the structural backbone of the β-lactam (azetidinone) ring. rsc.org |

| Bleomycin A2 | Antitumor Antibiotic | Constitutes a key amide scaffold at the N-terminus of the complex glycopeptide. nih.gov |

| Viomycin | Tuberactinomycin Antibiotic | Incorporated into the cyclic pentapeptide core of the molecule. researchgate.netnih.gov |

Consideration of Stereochemistry in Derivative Design and Function

The stereochemistry of this compound derivatives is a critical factor that dictates their utility in synthesis and the ultimate biological function of the complex molecules derived from them. The precise three-dimensional arrangement of the amino groups and the side chain around the chiral centers is fundamental to molecular recognition and activity.

Stereocontrolled Synthesis from Chiral Pool Precursors: The synthesis of optically pure derivatives often begins with readily available chiral starting materials, a strategy known as "chiral pool synthesis". slideshare.net For instance, a common and effective route to prepare enantiomerically pure L-2,3-diaminopropanoic acid (L-Dap) methyl esters starts from the commercial amino acid Nα-Fmoc-O-tert-butyl-D-serine. nih.gov This strategy ensures that the chirality of the α-carbon from the starting D-serine is preserved throughout the entire synthetic sequence, ultimately yielding the desired L-configuration in the final Dap product. nih.gov This control is paramount because the biological targets of these molecules, such as bacterial enzymes or receptors, are themselves chiral and will only interact correctly with one specific enantiomer.